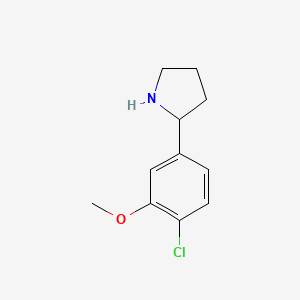

2-(4-Chloro-3-methoxyphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-(4-chloro-3-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClNO/c1-14-11-7-8(4-5-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |

InChI Key |

UASXRLSFLNMMJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCCN2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Chloro 3 Methoxyphenyl Pyrrolidine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 2-(4-chloro-3-methoxyphenyl)pyrrolidine, the primary disconnections involve the formation of the pyrrolidine ring and the introduction of the substituted phenyl group.

The formation of the pyrrolidine ring is a key step in the synthesis of this compound. Various cyclization strategies can be employed to construct this five-membered heterocycle.

One common approach is the [3+2] cycloaddition reaction , which involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. tandfonline.com For the synthesis of pyrrolidines, this often involves the reaction of an azomethine ylide with an alkene. tandfonline.com The azomethine ylide can be generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone. tandfonline.com

Another powerful method for pyrrolidine ring formation is intramolecular cyclization . This can be achieved through various reactions, including the aza-Michael addition, where an amine attacks an α,β-unsaturated carbonyl compound within the same molecule. core.ac.uk Additionally, tandem reactions, such as amination followed by cyclization, have been developed for the efficient synthesis of pyrrolidine derivatives. nih.gov For instance, a copper-catalyzed tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can yield functionalized pyrrolidines. nih.gov

The table below summarizes some common cyclization strategies for pyrrolidine synthesis.

| Cyclization Strategy | Description | Key Intermediates | References |

| [3+2] Cycloaddition | Reaction of a three-atom component (e.g., azomethine ylide) with a two-atom component (e.g., alkene). | Azomethine ylides | tandfonline.com |

| Intramolecular aza-Michael Addition | Nucleophilic attack of an amine on an α,β-unsaturated carbonyl compound within the same molecule. | Amino-alkenes or amino-alkynes | core.ac.uk |

| Tandem Amination/Cyclization | A sequence of reactions where an amination is followed by an intramolecular cyclization. | Amine-tethered alkynes or alkenes | nih.gov |

| Reductive Amination of Diketones | Successive reductive amination of a 1,4-dicarbonyl compound with an amine. | 1,4-diketones | nih.gov |

The introduction of the 4-chloro-3-methoxyphenyl group onto the pyrrolidine ring can be achieved at various stages of the synthesis. One strategy is to start with a precursor that already contains the substituted phenyl ring. For example, a substituted benzaldehyde (B42025) can be used to generate an azomethine ylide for a [3+2] cycloaddition reaction. tandfonline.com

Alternatively, the phenyl group can be introduced via a cross-coupling reaction. For instance, a pyrrolidine derivative bearing a suitable leaving group (e.g., a halide) at the 2-position can be coupled with a substituted phenylboronic acid or organozinc reagent using a palladium or nickel catalyst. While not explicitly detailed for the target molecule in the provided search results, this is a general and powerful strategy for aryl group introduction.

Functionalization of a pre-existing phenyl ring on the pyrrolidine core is another viable approach. Electrophilic aromatic substitution reactions, such as chlorination and methoxylation, could be performed on a 2-phenylpyrrolidine (B85683) precursor. However, controlling the regioselectivity of these reactions to obtain the desired 4-chloro-3-methoxy substitution pattern can be challenging and may require the use of directing groups. A redox-neutral α-C–H arylation of pyrrolidines has been reported, offering a direct method to introduce aryl groups at the α-position. rsc.org

Enantioselective and Diastereoselective Synthetic Routes to the Chiral Compound

Since this compound is a chiral molecule, the development of enantioselective and diastereoselective synthetic routes is of paramount importance. These methods aim to produce a single enantiomer or diastereomer of the target compound, which is often crucial for its biological activity.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. Various transition metal catalysts have been employed to catalyze the formation of the pyrrolidine ring with high enantioselectivity.

Rhodium-catalyzed reactions, such as C-H insertion, have been utilized in the asymmetric synthesis of 2-substituted pyrrolidines. emory.eduacs.org For example, dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4) has been shown to catalyze the decomposition of methyl aryldiazoacetates in the presence of 2-substituted pyrrolidines, leading to highly diastereoselective and enantioselective C-H insertions. emory.edu

Copper-catalyzed reactions are also prevalent in pyrrolidine synthesis. For instance, copper-catalyzed tandem amination/cyanation/alkylation sequences can be employed, although the enantioselectivity of these reactions would depend on the use of a chiral ligand. nih.gov

Gold-catalyzed hydroamination reactions have been used in one-pot asymmetric nitro-Mannich/hydroamination cascades for the synthesis of trisubstituted pyrrolidine derivatives with excellent diastereo- and enantioselectivities. nih.govacs.org

The following table provides examples of asymmetric catalysis in pyrrolidine synthesis.

| Catalyst Type | Reaction | Key Features | References |

| Rhodium | C-H Insertion | High diastereoselectivity and enantioselectivity. | emory.eduacs.org |

| Copper | Tandem Amination/Cyanation/Alkylation | Efficient one-pot synthesis of functionalized pyrrolidines. | nih.gov |

| Gold | Hydroamination | Used in cascade reactions to produce highly substituted pyrrolidines with excellent stereocontrol. | nih.govacs.org |

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereochemistry has been established, the auxiliary can be removed.

In the context of pyrrolidine synthesis, chiral auxiliaries can be attached to the nitrogen atom or other parts of the molecule to control the stereoselectivity of ring-forming reactions or subsequent functionalization steps. For example, the use of chiral auxiliaries on nitrogen has been reported for asymmetric intramolecular aza-Michael cyclizations. core.ac.uk The diastereoselective addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol is a key step in the synthesis of trans-2,5-bis(aryl) pyrrolidines. acs.orgnih.gov Similarly, chiral N-enoyl-2,10-camphorsultams and N-enoyl-4-phenyl-1,3-oxazolidin-2-ones can be used as chiral Michael acceptors. researchgate.net

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, enantiomerically enriched starting material from the product.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized under the reaction conditions. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Both kinetic and dynamic kinetic resolution have been applied to the synthesis of enantiomerically enriched 2-substituted pyrrolidines. emory.edunih.govrsc.orgacs.org For example, the catalytic asymmetric C-H activation of 2-substituted pyrrolidines can proceed with kinetic resolution. emory.edu Dynamic kinetic resolution of N-Boc pyrrolidine has been achieved through the use of a chiral diamine ligand. rsc.org Highly enantioselective electrophilic substitutions of racemic 2-lithiopyrrolidines in the presence of a chiral ligand have also been reported. nih.govacs.org

Convergent and Linear Synthetic Pathways

Multicomponent reactions (MCRs) are a prime example of a convergent synthetic strategy and have become powerful tools for preparing functionalized pyrrolidine derivatives. researchgate.net MCRs combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org This approach offers significant advantages, including high atom and step economy, reduced waste generation, and operational simplicity compared to traditional multistep methods. researchgate.netacsgcipr.org

For the synthesis of highly substituted pyrrolidines, MCRs can efficiently construct the heterocyclic core with multiple stereocenters in a single step. nih.gov For instance, a diastereoselective MCR has been developed involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent to produce functionalized pyrrolidines. nih.gov While a specific MCR for this compound is not detailed in the literature, a hypothetical approach could involve the one-pot combination of a derivative of 4-chloro-3-methoxybenzaldehyde, a suitable amine, an isocyanide, and a fourth component to construct the pyrrolidine ring, aligning with general MCR principles like the Ugi or Passerini reactions. beilstein-journals.orgnih.gov

| Reaction Type | Key Features | Advantages for Pyrrolidine Synthesis |

|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | Combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. | Rapid generation of molecular diversity; potential for post-condensation cyclization to form the pyrrolidine ring. |

| Passerini Reaction | Combines a ketone or aldehyde, a carboxylic acid, and an isocyanide. | Forms α-acyloxy carboxamides which can be intermediates for further elaboration into pyrrolidine structures. nih.gov |

| Aza-Diels–Alder Reaction | A cycloaddition reaction between an imine (dienophile) and a diene. | Can be designed as a multicomponent process to form nitrogen-containing six-membered rings, with variations leading to five-membered rings. nih.gov |

Linear, or stepwise, synthesis remains a fundamental and widely used approach. This methodology involves the sequential construction of the target molecule through a series of discrete reactions, including functional group interconversions (FGIs). syrris.jp An FGI is an operation that converts one functional group into another without altering the carbon skeleton.

A modern and elegant stepwise approach for synthesizing 2-substituted pyrrolidines utilizes a transaminase-triggered biocatalytic cascade. acs.orgnih.gov This process starts from commercially available ω-chloroketones. A transaminase enzyme asymmetrically converts the ketone into a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the enantiopure 2-substituted pyrrolidine. acs.orgnih.gov This method was successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine, an analogue of the target compound, on a 300 mg scale, achieving an 84% isolated yield and an enantiomeric excess (ee) greater than 99.5%. nih.gov This strategy exemplifies a highly controlled linear sequence where the key cyclization step is enzyme-mediated.

Optimization of Reaction Conditions for Yield, Selectivity, and Purity

Optimizing reaction parameters is critical for maximizing product yield, achieving high selectivity (chemo-, regio-, and stereoselectivity), and ensuring purity. This involves a systematic investigation of catalysts, solvents, temperature, and reactant concentrations. researchgate.netnih.gov

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity. For the synthesis of chiral molecules like this compound, asymmetric catalysis is paramount.

Biocatalysis: The use of enzymes, such as transaminases (TAs), has emerged as a powerful strategy for producing enantiomerically pure amines and their derivatives. acs.orgnih.gov Different TAs can exhibit complementary enantioselectivity, allowing for the synthesis of either the (R) or (S) enantiomer of a desired product with high precision. acs.org In the synthesis of 2-arylpyrrolidines, screening a panel of TAs revealed that engineered variants of ATA-117 and other enzymes could produce products with excellent enantioselectivity (≥95% ee). nih.gov

Metal- and Organocatalysis: Besides enzymes, transition metal catalysts and small-molecule organocatalysts are widely employed. For instance, a highly active chiral 4-aminopyridine (B3432731) nucleophilic catalyst has been developed for asymmetric rearrangements. nih.gov Similarly, Lewis acids like titanium tetrachloride (TiCl₄) have been used to catalyze multicomponent reactions that produce substituted pyrrolidines with high diastereoselectivity. nih.gov The choice of catalyst and, where applicable, the chiral ligand is crucial for controlling the stereochemical outcome of the reaction.

| Substrate (ω-chloroketone) | Catalyst (Transaminase) | Yield (HPLC) | Enantiomeric Excess (ee) | Product Enantiomer |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-4-chlorobutan-1-one | HEwT W56G | 72% | >99.5% | (S) |

| 1-(4-chlorophenyl)-4-chlorobutan-1-one | ATA-117-Rd11 | 90% | 97.5% | (R) |

| 1-(3-methoxyphenyl)-4-chlorobutan-1-one | HEwT W56G | 75% | >99.5% | (S) |

| 1-(3-methoxyphenyl)-4-chlorobutan-1-one | ATA-117-Rd11 | 85% | 98.5% | (R) |

The reaction medium (solvent) and temperature are fundamental parameters that significantly influence reaction rates, yields, and selectivity. primescholars.com

Solvent Effects: The polarity, proticity, and coordinating ability of a solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway. In the biocatalytic synthesis of 2-arylpyrrolidines, dimethyl sulfoxide (B87167) (DMSO) is often used as a co-solvent (e.g., 20% v/v) to improve substrate solubility and enzyme stability. acs.orgnih.gov In some Lewis acid-catalyzed MCRs, the presence of an additive like acetonitrile (B52724) (CH₃CN) was found to be critical; its absence led to the formation of pyrrolidine byproducts via an intramolecular rearrangement. nih.gov

Temperature Effects: Temperature directly affects the rate of chemical reactions. Higher temperatures generally increase reaction rates but can sometimes lead to decreased selectivity or product degradation. Optimization studies on the transaminase-catalyzed synthesis of a 2-arylpyrrolidine showed that varying the temperature between 30, 37, and 45 °C had a noticeable impact on the reaction yield over time, with 37 °C often providing a good balance between reaction rate and enzyme stability. nih.gov

| Entry | Nucleophile | Lewis Acid (Equiv.) | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| 1 | Allyltrimethylsilane | TiCl₄ (1.2) | 99/1 | 78% |

| 2 | Allyltributylstannane | TiCl₄ (1.2) | 99/1 | 72% |

| 3 | Triethylsilane | TiCl₄ (1.2) | 90/10 | 75% |

| 4 | Enolsilane 6a | TiCl₄ (1.2) | Mixture of products | |

| 5 | Enolsilane 6a | TiCl₄ (4.2) | Single diastereomer | 63% |

Green Chemistry Principles Applied to the Synthesis of the Compound

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commdpi.com The application of these principles to the synthesis of this compound can significantly reduce environmental impact and improve process safety and efficiency. nih.govinstituteofsustainabilitystudies.com

Key green chemistry principles relevant to this synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com MCRs and high-yield cascade reactions are excellent examples of waste prevention by minimizing reaction steps and byproducts. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com MCRs are inherently atom-economical as they combine multiple reactants into a single product with few, if any, lost atoms. beilstein-journals.org

Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents. sigmaaldrich.com The use of biocatalysts (transaminases) or metal catalysts allows for high efficiency and selectivity with only small amounts of the catalyst, which can often be recycled and reused. acs.orgresearchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Biocatalytic reactions are often performed in aqueous media under mild conditions (neutral pH, moderate temperatures), reducing the need for volatile and hazardous organic solvents. acs.orgnih.gov

Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure, such as many biocatalytic processes, are more energy-efficient than those requiring significant heating or cooling. primescholars.comsigmaaldrich.com

By integrating strategies like multicomponent reactions and biocatalysis, the synthesis of this compound and its analogues can be aligned with the principles of sustainability, leading to more efficient, safer, and environmentally benign chemical manufacturing. nih.gov

Atom Economy and E-Factor Considerations

A central goal of green chemistry is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Atom Economy (AE) and the Environmental Factor (E-factor) are two key metrics used to quantify the efficiency and environmental footprint of a chemical reaction. greenchemistry-toolkit.org

The Environmental Factor (E-Factor) provides a more practical measure of waste by calculating the ratio of the mass of total waste generated to the mass of the desired product. researchgate.net This metric accounts for all waste streams, including reaction byproducts, solvent losses, and unrecovered catalysts. greenchemistry-toolkit.org The pharmaceutical industry traditionally has a high E-factor, often generating many kilograms of waste per kilogram of active pharmaceutical ingredient (API). nih.gov Therefore, designing syntheses with a low E-factor is a critical objective.

For the synthesis of 2-arylpyrrolidine analogues, employing catalytic methods and reactions with high intrinsic atom economy is crucial for improving sustainability.

| Reaction Type | General Description | Typical Atom Economy | E-Factor Implication | Relevance to Pyrrolidine Synthesis |

|---|---|---|---|---|

| [3+2] Cycloaddition | Two components combine to form a five-membered ring. | Excellent (~100%) | Very Low | Direct and highly atom-economical route to the pyrrolidine core. researchgate.net |

| Catalytic Hydrogenation | Addition of hydrogen across a double bond using a catalyst. | Excellent (100%) | Low (waste primarily from catalyst recovery and solvent) | Used for creating stereocenters or reducing precursors with high efficiency. jocpr.com |

| Reductive Amination | An amine reacts with a carbonyl compound, followed by reduction. | Moderate to Good | Moderate (byproduct is water, but reducing agents can generate waste) | A common method for forming the C-N bond and initiating cyclization. acs.org |

| Wittig Reaction | A ketone or aldehyde reacts with a phosphonium (B103445) ylide to form an alkene. | Poor | High (generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste) | May be used in the synthesis of precursors, but its low atom economy is a significant drawback. rsc.org |

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is another critical aspect of green synthetic design. Traditional organic synthesis often relies on volatile, toxic, and non-renewable petroleum-derived solvents such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). rsc.orgbohrium.com There is a significant effort to replace these with more sustainable alternatives.

Green solvents are chosen based on their low toxicity, biodegradability, renewable sourcing, and low environmental impact. For the synthesis of pyrrolidines and related nitrogen heterocycles, several greener alternatives have been successfully employed:

Ethanol and Water: These are benign solvents that can be effective for certain reactions, such as multicomponent syntheses of pyrrolidinone derivatives. vjol.info.vnrsc.org

Solvent-free (Neat) Conditions: Conducting reactions without any solvent is an ideal green approach, as it eliminates all waste associated with solvent use, recovery, and disposal. researchgate.net Grinding techniques and reactions under solvent-free conditions have been shown to be efficient for producing 2-pyrrolidinone (B116388) structures. researchgate.net

Bio-based Solvents: Solvents derived from renewable biomass, such as dihydrolevoglucosenone (Cyrene™) and gamma-valerolactone (B192634) (GVL), are emerging as viable replacements for polar aprotic solvents. rsc.org

| Category | Traditional Option | Associated Issues | Sustainable Alternative | Green Advantage |

|---|---|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Toxic, derived from petrochemicals, high boiling point makes removal difficult. rsc.org | Ethanol, Water, Supercritical CO₂, Ionic Liquids, Solvent-free conditions. | Reduced toxicity, renewable, lower environmental impact, simplified workup. vjol.info.vnrsc.orgresearchgate.net |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Generate large amounts of corrosive and toxic waste. | Heterogeneous catalysts, Biocatalysts (enzymes). | High selectivity, mild reaction conditions, recyclable, biodegradable. acs.org |

| Reducing Agent | Metal hydrides (e.g., LiAlH₄) | Pyrophoric, violent reaction with water, generates metallic waste. | Catalytic hydrogenation (H₂). | High atom economy, byproduct is minimal, catalyst can be recycled. jocpr.com |

| Starting Materials | Petroleum-derived feedstocks | Non-renewable, price volatility, environmental impact of extraction. | Bio-derived molecules (e.g., itaconic acid). nih.gov | Renewable source, potential for biodegradability, supports a circular economy. |

Rigorous Spectroscopic and Structural Characterization Techniques for the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of hydrogen and carbon atoms in "2-(4-Chloro-3-methoxyphenyl)pyrrolidine."

¹H NMR Spectroscopy: This technique provides information on the number of distinct proton environments and their neighboring protons. For the target compound, the spectrum is expected to show signals corresponding to the aromatic protons, the protons on the pyrrolidine (B122466) ring, the methoxy (B1213986) group protons, and the amine proton.

Aromatic Region: The three protons on the substituted phenyl ring would appear in the aromatic region, typically between 6.8 and 7.5 ppm. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) would be dictated by their position relative to the chloro, methoxy, and pyrrolidine substituents.

Pyrrolidine Region: The protons on the pyrrolidine ring would appear in the aliphatic region. The single proton on the carbon adjacent to both the nitrogen and the aromatic ring (C2) would be the most downfield of this group due to deshielding effects. The remaining six protons on the other three carbons of the ring would likely appear as complex multiplets.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are chemically equivalent and not coupled to other protons, and would therefore appear as a sharp, characteristic singlet, typically around 3.8 ppm. acs.org

Amine Proton: The proton on the nitrogen atom (N-H) of the secondary amine would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent, concentration, and temperature. ucl.ac.uk

Predicted ¹H NMR Data

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H | 6.8 - 7.5 | m (multiplet) |

| Pyrrolidine CH (C2) | 3.5 - 4.0 | m (multiplet) |

| Pyrrolidine CH₂ | 1.8 - 2.5 | m (multiplet) |

| Methoxy OCH₃ | ~3.8 | s (singlet) |

| Amine NH | Variable (e.g., 1.5 - 3.0) | br s (broad singlet) |

¹³C NMR Spectroscopy: This technique detects the carbon nuclei and provides the number of chemically non-equivalent carbon atoms. The spectrum for "this compound" would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Aromatic Carbons: Six signals would be present in the downfield region (110-160 ppm), corresponding to the carbons of the phenyl ring. The carbons directly attached to the electronegative chlorine and oxygen atoms would have characteristic chemical shifts.

Pyrrolidine Carbons: Four signals in the upfield region (25-70 ppm) would correspond to the saturated carbons of the pyrrolidine ring. The carbon at C2, attached to the aromatic ring, would be the most downfield of this set. The typical chemical shifts for the carbons in a simple pyrrolidine ring are around 25 ppm and 47 ppm. spectrabase.comchemicalbook.com

Methoxy Carbon: A single signal for the methoxy carbon would be expected around 56 ppm.

Predicted ¹³C NMR Data

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H / C-C | 110 - 130 |

| Pyrrolidine C2 | 60 - 70 |

| Pyrrolidine C3, C4, C5 | 25 - 50 |

| Methoxy OCH₃ | ~56 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to map out the sequence of protons within the pyrrolidine ring and to confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (over two or three bonds). This is critical for connecting the molecular fragments. For instance, it would show correlations from the C2 proton of the pyrrolidine ring to the aromatic carbons, definitively linking the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is invaluable for determining the stereochemistry and preferred conformation of the molecule, for example, by observing the spatial proximity between the pyrrolidine protons and the aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For "this compound" (C₁₁H₁₄ClNO), HRMS would provide a precise mass measurement that confirms this elemental composition.

The analysis would also reveal the characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak). Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Expected fragmentation pathways would include:

Cleavage of the bond between the pyrrolidine and aromatic rings.

Loss of a methyl radical (•CH₃) from the methoxy group.

Fragmentation of the pyrrolidine ring itself.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

For "this compound," the IR spectrum would be expected to display several key absorption bands that confirm the presence of its constituent functional groups.

Predicted IR Absorption Data

Interactive Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350 - 3310 (medium) orgchemboulder.com |

| Aromatic C-H | C-H Stretch | 3100 - 3000 (weak to medium) lumenlearning.comvscht.cz |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 (medium to strong) udel.edu |

| Aromatic Ring | C=C Stretch | 1600 - 1450 (medium, multiple bands) vscht.cz |

| Aryl Ether | C-O Stretch | 1275 - 1200 (strong) |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 (weak to medium) orgchemboulder.com |

| Aryl Chloride | C-Cl Stretch | 850 - 550 (medium to strong) libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within a molecule, and is particularly useful for compounds containing chromophores (light-absorbing groups). The primary chromophore in "this compound" is the substituted benzene (B151609) ring. The saturated pyrrolidine ring does not absorb significantly in the typical UV-Vis range (200-800 nm).

The spectrum is expected to show absorptions characteristic of a substituted benzene. Based on data for analogous compounds like chlorobenzene (B131634) and anisole, one would predict π → π* transitions. researchgate.netresearchgate.netcdnsciencepub.com These typically appear as a strong absorption band around 220-230 nm and a weaker, structured band (the B-band) at a longer wavelength, likely in the 270-290 nm range. photochemcad.comaip.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous information on:

Connectivity: Confirming the exact bonding arrangement of all atoms.

Molecular Geometry: Providing precise bond lengths, bond angles, and torsion angles.

Stereochemistry: Determining the relative and, importantly, the absolute configuration at the chiral center (C2 of the pyrrolidine ring).

A search of publicly available structural databases indicates that the crystal structure of "this compound" has not been reported as of this writing. Should such a study be performed, it would provide the ultimate confirmation of the compound's structure.

Computational Chemistry and Theoretical Investigations of 2 4 Chloro 3 Methoxyphenyl Pyrrolidine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-chloro-3-methoxyphenyl)pyrrolidine, DFT calculations, often using a basis set such as B3LYP/6-311++G(2d,2p), can elucidate its electronic properties. scienceopen.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy electron-accepting orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

Conformational Analysis and Potential Energy Surfaces of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and can adopt various conformations, often described as "envelope" or "twist" forms. Conformational analysis is crucial for understanding the three-dimensional structure of this compound and how its shape influences its interactions with biological targets.

Potential energy surface (PES) scans are performed by systematically changing specific dihedral angles within the pyrrolidine ring and calculating the corresponding energy. ufms.br This allows for the identification of low-energy conformers (local minima) and the energy barriers between them (transition states). For the pyrrolidine ring, the puckering of the ring can be described by two main puckering coordinates. The analysis reveals the most stable conformations and the flexibility of the ring system. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyrrolidine ring, making them potential sites for electrophilic interaction. Positive potentials might be observed around the hydrogen atoms.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms in Synthetic Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This helps in understanding the feasibility of a synthetic pathway and can guide the optimization of reaction conditions.

For the synthesis of this compound, these calculations can be used to explore different reaction pathways, identify the rate-determining step, and understand the role of catalysts. Theoretical investigations can provide insights that are difficult to obtain through experimental means alone.

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.

DFT calculations can provide theoretical vibrational spectra that, when compared with experimental Fourier-transform infrared (FTIR) spectra, can help in the assignment of vibrational modes. Similarly, theoretical NMR chemical shifts can be calculated and correlated with experimental data to aid in the structural elucidation of this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov These simulations can reveal the conformational flexibility of the this compound molecule and how its structure is influenced by the surrounding solvent molecules. researchgate.net

By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the solvation effects on its conformation and dynamics. MD simulations can also be used to study the interactions of the molecule with other molecules, such as biological macromolecules, providing insights into its potential biological activity. nih.gov

Design and Synthesis of Derivatives and Analogues for Structure Activity Relationship Sar Exploration

Systematic Modification of the Pyrrolidine (B122466) Nitrogen Atom

N-alkylation and N-acylation are fundamental strategies for derivatizing the pyrrolidine nitrogen. These reactions introduce alkyl or acyl groups, which can probe the steric and electronic requirements of the target's binding pocket.

N-Alkylation: This strategy involves the introduction of alkyl groups onto the pyrrolidine nitrogen, typically through reaction with an appropriate alkyl halide or via reductive amination. The N-alkylation approach can be used to introduce potentially more effective and less toxic alternatives to existing compounds. nih.gov For example, the synthesis of N-methyl derivatives has been shown to result in compounds with very high affinities for certain receptors. nih.gov In a study of related pyrrolidine analogues, N-methyl derivatives demonstrated high binding affinities (Ki) of 23 pM and 28 pM for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This highlights how a simple modification, such as the addition of a methyl group, can significantly influence biological activity.

N-Acylation: This involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent, to form an amide linkage. N-acylation is a versatile tool, especially in peptide synthesis and combinatorial chemistry, for introducing a wide array of functional groups. researchgate.net Reagents like O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are commonly used to facilitate efficient N-acylation, even with sterically hindered amines or N-methyl amino acids. researchgate.net This strategy can introduce carbonyl groups that may act as hydrogen bond acceptors, potentially forming new interactions within a receptor binding site.

| Modification Strategy | Reagents/Conditions | Purpose in SAR Exploration | Example Outcome |

| N-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | Investigate steric tolerance; modify lipophilicity and basicity. | N-methyl derivatives showing high receptor affinity (Ki = 23-28 pM). nih.gov |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Coupling reagents (e.g., PyBOP) | Introduce hydrogen bond acceptors; explore diverse functional groups. | Formation of stable amides for probing specific binding interactions. researchgate.net |

Attaching heterocyclic rings to the pyrrolidine nitrogen introduces significant structural diversity and can profoundly alter the pharmacological profile of the parent compound. Heterocycles can introduce additional binding sites, modulate physicochemical properties, and serve as bioisosteric replacements for other functional groups. The synthesis often involves the N-alkylation of the pyrrolidine core with a halo-functionalized heterocycle. researchgate.net For instance, reacting the pyrrolidine with a molecule like 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) allows for the direct attachment of a pyrimidine (B1678525) ring system to the nitrogen atom. researchgate.net Such modifications are crucial in drug discovery, as seen in the synthesis of complex pyrrolidine-containing drugs like Daclatasvir and Grazoprevir, where heterocyclic moieties are key components of the final structure. nih.gov

Strategic Functionalization of the Phenyl Ring

The 4-chloro-3-methoxy substitution pattern on the phenyl ring of the parent compound is a key determinant of its activity. Strategic functionalization of this ring is essential for mapping the SAR and optimizing interactions with the target protein.

Altering the electronic nature of the phenyl ring by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the compound's binding affinity. In a study on analogues of MPEP, a compound with a similar phenyl-heterocycle motif, functionalization at the phenyl ring revealed a strict structural requirement for retaining activity. nih.gov The introduction of strong EWGs, such as a nitro (NO₂) group or a cyano (CN) group, led to compounds with high potency, exhibiting IC₅₀ values of 13 nM and 8 nM, respectively. nih.gov This suggests that for this particular class of compounds, electron-deficient aromatic rings are favored for strong biological activity.

| Phenyl Ring Substituent | Type | Example Compound | Biological Activity (IC₅₀) |

| Nitro (NO₂) | Electron-Withdrawing | MPEP Analog | 13 nM nih.gov |

| Cyano (CN) | Electron-Withdrawing | MPEP Analog | 8 nM nih.gov |

The position and nature of halogen and methoxy (B1213986) substituents on the phenyl ring are critical. SAR studies often involve synthesizing analogues where these groups are moved to different positions or replaced altogether. For example, in the development of 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, the methoxy group's position was found to be crucial for potency. nih.gov Similarly, studies on other biologically active molecules show that the antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the phenyl moiety. mdpi.com Exploring variations such as moving the chloro group to the 2-position or the methoxy group to the 4-position, or introducing additional halogens like fluorine, can provide detailed insights into the optimal arrangement for target engagement.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the late-stage functionalization of the phenyl ring, enabling the rapid synthesis of a diverse library of analogues. researchgate.netsigmaaldrich.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. researchgate.net

Suzuki-Miyaura Coupling: This reaction can be used to couple the aryl halide (the chloro-substituted phenyl ring) with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This method is widely used in the pharmaceutical industry for preparing complex molecules. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and the aryl halide, introducing alkynyl moieties that can serve as rigid linkers or probes for specific interactions. researchgate.net

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines onto the phenyl ring, which can significantly alter polarity and hydrogen bonding capacity.

Negishi Coupling: This reaction involves the coupling of organozinc reagents with the aryl halide. It is particularly useful for creating carbon-carbon bonds and has been employed in the development of catalysts for the coupling of electron-deficient heterocyclic substrates. acs.org

The application of these reactions allows chemists to systematically replace the chlorine atom or other installed functional groups with a vast array of substituents, providing a comprehensive exploration of the chemical space around the phenyl ring to maximize biological activity.

Stereochemical Modifications and Diastereomer/Enantiomer Synthesis for Stereoselectivity Studies

Chirality plays a pivotal role in the interaction of small molecules with biological targets, which are themselves chiral. The 2-position of the pyrrolidine ring in 2-(4-Chloro-3-methoxyphenyl)pyrrolidine is a stereocenter, meaning the compound can exist as two enantiomers: (R)-2-(4-Chloro-3-methoxyphenyl)pyrrolidine and (S)-2-(4-Chloro-3-methoxyphenyl)pyrrolidine. These enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. Therefore, the stereoselective synthesis of each enantiomer is essential for detailed SAR studies.

Several synthetic strategies can be employed to access enantiomerically pure 2-aryl pyrrolidines. teknoscienze.comnih.gov One common approach begins with chiral precursors from the "chiral pool," such as (S)- or (R)-proline and its derivatives (e.g., 4-hydroxyproline). mdpi.com These methods involve the functionalization of the pre-existing, optically pure pyrrolidine ring. mdpi.com For instance, a Grignard reaction with a protected N-Boc-2-pyrrolidinone can be followed by a stereoselective reduction, such as the Corey-Bakshi-Shibata (CBS) reduction, to yield a chiral alcohol intermediate that can be further elaborated to the desired 2-aryl pyrrolidine. teknoscienze.com

Alternatively, asymmetric cyclization reactions of acyclic precursors can be used. mdpi.com For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes can generate densely substituted pyrrolidines with control over multiple stereocenters. ua.es The use of chiral catalysts or auxiliaries in these reactions can direct the formation of a specific enantiomer. ua.esrsc.org An iridium-catalyzed asymmetric hydrogenation is another key step that has been used to produce chiral 2-aryl-substituted pyrrolidines with good yield and high enantiomeric excess. teknoscienze.com

Introducing a second stereocenter into the molecule, for example at the 3-, 4-, or 5-position of the pyrrolidine ring, would lead to the formation of diastereomers. The synthesis and biological evaluation of these diastereomers allow for a deeper understanding of the optimal three-dimensional arrangement of substituents required for activity.

The differential activity of stereoisomers is a common phenomenon. For SAR exploration of this compound, it is hypothesized that the two enantiomers would display different potencies. The following table illustrates a hypothetical SAR based on the evaluation of individual enantiomers against a specific biological target, a common finding in medicinal chemistry for chiral compounds.

| Compound | Stereochemistry | Hypothetical Potency (IC50, nM) | Rationale for Activity Difference |

|---|---|---|---|

| (S)-2-(4-Chloro-3-methoxyphenyl)pyrrolidine | (S) | 15 | The (S)-enantiomer may achieve a more favorable three-point interaction with the target's binding site, leading to higher affinity. |

| (R)-2-(4-Chloro-3-methoxyphenyl)pyrrolidine | (R) | 250 | The (R)-enantiomer might experience steric hindrance at the binding site, preventing optimal orientation and reducing affinity. |

| (±)-2-(4-Chloro-3-methoxyphenyl)pyrrolidine (Racemate) | Racemic | 30 | The potency of the racemic mixture is an average of the two enantiomers, primarily reflecting the activity of the more potent (S)-enantiomer. |

Scaffold Hopping and Isosteric Replacements for Core Structure Variation

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to design novel compounds with similar biological activity but different core structures. nih.gov These approaches are used to improve physicochemical properties, explore novel chemical space, and circumvent existing patents.

Isosteric Replacement: This involves substituting atoms or groups within the this compound structure with other atoms or groups that have similar physical or chemical properties.

Aromatic Ring Replacements: The 4-chloro-3-methoxyphenyl group is a key recognition element. Bioisosteric replacements could involve altering the substitution pattern or replacing the entire ring system. For example, the chlorine atom could be replaced with other halogens (F, Br) or a trifluoromethyl (CF₃) group to modulate electronic properties and lipophilicity. The methoxy group could be replaced with other small alkyl ethers or a hydroxyl group. The entire phenyl ring could be replaced with other aromatic heterocycles like pyridine, thiophene, or pyrazole (B372694) to introduce new hydrogen bonding capabilities and alter the molecule's dipole moment.

Non-classical Isosteres: In recent years, non-classical, saturated ring systems have been successfully used as phenyl ring mimics to improve properties like solubility and metabolic stability. nih.govenamine.net For the 4-chloro-3-methoxyphenyl moiety, potential replacements could include bicyclo[1.1.1]pentane (BCP), cubane, or spiro[3.3]heptane cores. nih.govenamine.net

Scaffold Hopping: This is a more drastic modification where the central pyrrolidine core is replaced with a different heterocyclic or acyclic scaffold that can maintain the crucial spatial orientation of the key pharmacophoric elements (the aryl group and the secondary amine). Potential replacement scaffolds for the pyrrolidine ring could include piperidine, azetidine, or even conformationally restricted open-chain analogues. enamine.net

The table below outlines potential modifications based on these principles.

| Modification Type | Original Moiety | Potential Replacement | Rationale |

|---|---|---|---|

| Isosteric Replacement (Aromatic) | 4-Chloro-3-methoxyphenyl | 4-Trifluoromethyl-3-methoxyphenyl | Modulate electronics and lipophilicity. |

| Isosteric Replacement (Aromatic) | 4-Chloro-3-methoxyphenyl | 2-Chloro-5-pyridyl | Introduce hydrogen bond acceptor, alter polarity. |

| Isosteric Replacement (Non-classical) | Phenyl ring | Bicyclo[1.1.1]pentane (BCP) | Improve metabolic stability and solubility. nih.gov |

| Scaffold Hopping | Pyrrolidine | Piperidine | Explore different ring conformation and vector orientation. |

| Scaffold Hopping | Pyrrolidine | Azetidine | Alter ring strain and substituent vectors. |

Combinatorial Synthesis Approaches for Generating Focused Chemical Libraries

To efficiently explore the SAR of this compound, combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of related analogues in a systematic manner. nih.govnih.gov A focused chemical library can be designed to probe the effect of various substituents at different positions of the molecular scaffold.

A common strategy for building such a library is solid-phase synthesis. nih.gov The pyrrolidine scaffold can be attached to a polymer resin, allowing for the use of excess reagents and simplified purification by simple washing and filtration. Diversification can be introduced at specific points in the synthetic sequence. For the this compound scaffold, the most accessible point for diversification is the pyrrolidine nitrogen.

A representative combinatorial library synthesis could proceed as follows:

Immobilization: The this compound scaffold is synthesized and attached to a solid support, often through a cleavable linker.

Diversification: The resin-bound scaffold is then reacted with a diverse set of building blocks. For example, the secondary amine of the pyrrolidine ring can be acylated with a variety of carboxylic acids or sulfonylated with various sulfonyl chlorides. It could also be alkylated with different alkyl halides. This step is typically performed in parallel using an array of separate reaction vessels.

Cleavage and Purification: After the final synthetic step, the desired compounds are cleaved from the solid support. Depending on the purity requirements, a final purification step, such as high-performance liquid chromatography (HPLC), may be performed.

This approach allows for the generation of a library where a common core is decorated with numerous different "R" groups, enabling a broad and efficient exploration of the SAR. nih.govacs.org

The following table illustrates the structure of a focused library based on the N-functionalization of the this compound scaffold.

| Library Position | Core Scaffold | R-Group Building Blocks (Examples) | Resulting Functionality |

|---|---|---|---|

| R¹ (on Pyrrolidine-N) | This compound | Acetic acid, Propanoic acid, Benzoic acid | Amides |

| R¹ (on Pyrrolidine-N) | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Tertiary Amines | |

| R¹ (on Pyrrolidine-N) | Benzenesulfonyl chloride, Methanesulfonyl chloride | Sulfonamides | |

| R¹ (on Pyrrolidine-N) | Phenyl isocyanate, Methyl isocyanate | Ureas |

Applications of 2 4 Chloro 3 Methoxyphenyl Pyrrolidine As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Natural Products and Advanced Organic Molecules

The pyrrolidine (B122466) scaffold is a fundamental structural unit found in numerous natural alkaloids and complex bioactive molecules. rsc.org Consequently, substituted pyrrolidines are crucial intermediates in the total synthesis of such compounds. While direct examples of the total synthesis of a natural product using 2-(4-chloro-3-methoxyphenyl)pyrrolidine are not prominently documented, the utility of analogous structures is well-established in the creation of advanced organic molecules.

For instance, the multi-step synthesis of novel analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, developed as potential high-affinity ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine (B1216132) receptors, highlights the integration of a substituted pyrrolidine core into a complex heterocyclic system. mdpi.com Similarly, the synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c] mdpi.comdtic.milthiazepin-3(2H)-one, a key intermediate for novel calcium channel antagonists, demonstrates the use of a 2-arylpyrrolidine derivative in constructing polycyclic therapeutic agents. researchgate.net The this compound building block, with its specific substitution pattern, offers a platform for creating analogues of these advanced molecules, allowing for systematic exploration of structure-activity relationships. The synthesis of such complex molecules often relies on the precise and stereocontrolled introduction of the pyrrolidine fragment, which this building block provides. nih.gov

Utility in the Construction of Precursors for Organic Materials Science

The incorporation of chiral organic moieties into inorganic frameworks is a key strategy for developing advanced functional materials. Pyrrolidine-based units have been successfully used to create chiral mesoporous hybrid materials with applications in catalysis. nih.gov A notable example involves the synthesis of a bis-silylated precursor containing a pyrrolidine core, which is then used in a sol-gel process to construct a robust, chiral organic-inorganic hybrid silica (B1680970) material. nih.gov

The synthetic pathway to create such a material, named HybPyr, begins with a protected hydroxypyrrolidine. nih.gov This starting material undergoes a series of reactions to attach isocyanate siloxane molecules, yielding a silyl-derivative. nih.gov Following deprotection, a novel functionalized bis-silylated monomer containing the pyrrolidine unit is obtained. nih.gov This precursor, when combined with a silicon source like tetramethylorthosilicate (TMOS) in a sol-gel synthesis, undergoes hydrolysis and condensation to form a mesoporous network with the chiral pyrrolidine units homogeneously distributed throughout the siliceous framework. nih.gov

By analogy, this compound could be similarly functionalized to create novel monomer precursors for such hybrid materials. The specific electronic properties conferred by the chloro and methoxy (B1213986) groups on the phenyl ring could modulate the catalytic or recognition properties of the final material, opening avenues for new applications in materials science.

Precursor for Ligands in Asymmetric Catalysis and Organocatalysis

Chiral pyrrolidines are a cornerstone of modern asymmetric catalysis, serving as the foundational scaffold for a wide range of highly effective organocatalysts and ligands for metal-catalyzed reactions. wikipedia.orgmdpi.com The pioneering work with proline and its derivatives established the pyrrolidine motif as a privileged structure capable of promoting numerous transformations with high enantioselectivity. mdpi.com The mechanism often involves the formation of a chiral enamine intermediate, where the substituents on the pyrrolidine ring dictate the stereochemical outcome of the reaction by creating a specific chiral environment. wikipedia.org

The development of new pyrrolidine-based organocatalysts frequently involves modifying the C2 position with bulky or electronically distinct substituents to enhance stereocontrol. For example, pyrrolidines bearing a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and proven effective as organocatalysts in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. dtic.mil The strategic placement of functional groups, such as trifluoromethanesulfonamide, can introduce hydrogen-bonding capabilities that further organize the transition state and improve catalytic performance. wikipedia.org

This compound serves as an excellent precursor for this class of molecules. The substituted phenyl group at the C2 position provides significant steric bulk, which is crucial for shielding one face of the enamine intermediate. Furthermore, the chloro and methoxy groups offer specific electronic characteristics that can be used to fine-tune the catalyst's activity and selectivity. Derivatization of the pyrrolidine nitrogen with other functional groups can lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile simultaneously.

| Catalyst Type | Reaction Catalyzed | Role of Pyrrolidine Scaffold |

| Prolinamides | Michael Addition, Aldol Reaction | Forms chiral enamine; amide group provides steric hindrance and H-bonding. wikipedia.org |

| Diarylprolinol Silyl Ethers | Michael Addition, Aldol Reaction | Bulky diarylmethyl group provides effective facial shielding of the intermediate. |

| Pyrrolidinyl-Thioureas | Michael Addition, Mannich Reaction | Bifunctional activation; pyrrolidine forms enamine, thiourea (B124793) activates electrophile via H-bonding. |

| Pyrrolidinyl-Sulfonamides | Michael Addition | Sulfonamide group acts as a hydrogen bond donor to orient the substrate. wikipedia.org |

Integration into Multi-Step Synthesis Schemes for Diverse Chemical Structures

The construction of complex organic molecules is rarely achieved in a single step and necessitates the strategic assembly of simpler building blocks through multi-step reaction sequences. nih.govmdpi.com Pyrrolidine derivatives are frequently introduced early in these sequences as robust scaffolds onto which further complexity is built. mdpi.com The use of this compound as an intermediate allows for its seamless integration into such schemes.

A representative multi-step synthesis is the preparation of advanced molecular imaging agents, where a chiral pyrrolidine derivative is a key starting material. mdpi.com A typical sequence might involve:

N-functionalization: Alkylation or acylation of the pyrrolidine nitrogen to introduce a desired side chain or linking unit.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira) on an aryl halide portion of the molecule to build a larger conjugated system.

Functional Group Interconversion: Modification of existing functional groups, such as the reduction of a nitro group or the hydrolysis of an ester, to reveal new reactive sites for further elaboration.

Final Assembly: Joining the pyrrolidine-containing fragment with another complex intermediate to form the final target molecule.

Development of Focused Chemical Libraries for Chemical Biology Screening

Combinatorial chemistry and the synthesis of focused libraries are powerful tools for drug discovery and chemical biology, enabling the rapid generation and screening of thousands of compounds to identify new bioactive molecules. nih.govdntb.gov.ua The "privileged scaffold" approach is a common strategy, where a core molecular structure known to interact with biological targets is systematically decorated with a variety of functional groups to explore the surrounding chemical space. researchgate.net

The this compound structure is an ideal candidate for a core scaffold in the development of focused libraries. The pyrrolidine nitrogen and potentially the phenyl ring (via functionalization of the methoxy group or through cross-coupling) serve as convenient points for diversification. Using techniques like solid-phase or parallel synthesis, this scaffold can be combined with diverse sets of building blocks (e.g., carboxylic acids, sulfonyl chlorides, amines) to produce a large, indexed library of related compounds. mdpi.comresearchgate.net

The relevance of the substituted phenyl moiety is underscored by the discovery of potent kinase inhibitors, such as CHMFL-KIT-64, which contains a 2-(4-chloro-3-(trifluoromethyl)phenyl) fragment. mdpi.com The similarity in the substitution pattern highlights the potential for molecules derived from the this compound scaffold to interact with important biological targets. A screening library based on this scaffold could be used to probe protein-protein interactions, identify enzyme inhibitors, or discover new modulators of cellular pathways. mdpi.com

| Library Generation Step | Description | Example Building Blocks |

| Scaffold Preparation | Synthesis and purification of the core this compound structure. | N/A |

| 'Couple' Step 1 (N-Acylation) | The pyrrolidine nitrogen is acylated with a diverse set of carboxylic acids. | Benzoic acids, acetic acids, heterocyclic carboxylic acids. |

| 'Couple' Step 2 (N-Sulfonylation) | The pyrrolidine nitrogen is reacted with various sulfonyl chlorides. | Arylsulfonyl chlorides, alkylsulfonyl chlorides. |

| 'Couple' Step 3 (N-Alkylation) | The pyrrolidine nitrogen is alkylated with different alkyl halides. | Benzyl bromides, alkyl iodides. |

| Screening | The resulting library of diverse compounds is screened against a biological target. | Kinases, proteases, GPCRs. |

Molecular Level Mechanistic Studies and Target Engagement Methodologies Excluding in Vivo and Clinical Data

In Vitro Binding Assays for Receptor/Enzyme Target Identification and Interaction Profiling

In the initial stages of characterizing a compound like 2-(4-Chloro-3-methoxyphenyl)pyrrolidine, in vitro binding assays are fundamental for identifying its molecular targets. These assays measure the direct interaction between the compound and a purified protein, such as a receptor or an enzyme. Radioligand binding assays, for instance, would involve using a radiolabeled ligand known to bind to a specific target. The ability of this compound to displace the radioligand would indicate its binding affinity for that target.

A hypothetical screening of this compound against a panel of receptors and enzymes could yield a binding profile. This profile would highlight the compound's potency and selectivity. For example, if screened against a panel of neurotransmitter receptors, the results might indicate a high affinity for a specific subtype, which would then be prioritized for further investigation.

Table 1: Hypothetical In Vitro Binding Affinity Profile for this compound

| Target Receptor/Enzyme | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|

| Dopamine Receptor D2 | >10,000 | Radioligand Displacement |

| Serotonin Receptor 5-HT2A | 50 | Radioligand Displacement |

| GABA-A Receptor | >10,000 | Radioligand Displacement |

| Monoamine Oxidase A | 1500 | Enzyme Inhibition Assay |

| Monoamine Oxidase B | 800 | Enzyme Inhibition Assay |

Note: This data is illustrative and not based on published experimental results for the specified compound.

Cell-Based Assays for Intracellular Target Engagement and Pathway Modulation (focus on methodology)

Following the identification of potential targets from in vitro binding assays, cell-based assays are employed to confirm that the compound can engage its target within a cellular environment and modulate downstream signaling pathways. These assays provide a more physiologically relevant context than purified protein assays.

Methodologies for assessing intracellular target engagement include techniques like the Cellular Thermal Shift Assay (CETSA). CETSA measures the thermal stabilization of a target protein upon ligand binding. If this compound binds to its intracellular target, it would increase the protein's resistance to heat-induced denaturation, which can be quantified.

To assess pathway modulation, reporter gene assays are commonly used. In this approach, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. A change in reporter gene expression following treatment with this compound would indicate modulation of that specific pathway. Other methods include measuring changes in the levels of second messengers, such as cyclic AMP (cAMP), or quantifying the phosphorylation status of key signaling proteins via techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs).

Biochemical and Biophysical Characterization of Compound-Target Interactions (e.g., affinity, stoichiometry)

To gain a deeper understanding of the interaction between this compound and its identified target, a suite of biochemical and biophysical techniques is utilized. These methods provide quantitative data on binding affinity, kinetics, and stoichiometry.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR) is another widely used method for studying binding kinetics. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound are monitored in real-time, providing association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

Table 2: Hypothetical Biophysical Characterization of the Interaction between this compound and a Target Protein

| Parameter | Value | Method |

|---|---|---|

| Binding Affinity (Kd) | 75 nM | Isothermal Titration Calorimetry |

| Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry |

| Association Rate (kon) | 1.2 x 105 M-1s-1 | Surface Plasmon Resonance |

| Dissociation Rate (koff) | 9.0 x 10-3 s-1 | Surface Plasmon Resonance |

Note: This data is illustrative and not based on published experimental results for the specified compound.

Elucidation of Molecular Mechanism of Action at the Sub-Cellular Level

Investigating the molecular mechanism of action at the sub-cellular level involves determining how the compound's interaction with its target translates into a cellular response. This can involve a variety of experimental approaches. For instance, if the target of this compound is a receptor localized to the plasma membrane, studies might focus on its effect on receptor trafficking, such as internalization or desensitization, using techniques like immunofluorescence microscopy or flow cytometry.

If the target is an intracellular enzyme, studies might examine the impact of the compound on the enzyme's localization within different cellular compartments or its interaction with other proteins in a signaling complex. Techniques such as confocal microscopy with fluorescently labeled proteins and co-immunoprecipitation can be employed to investigate these aspects.

Proteomic Approaches for Identifying Direct and Indirect Protein Interactions

To obtain an unbiased and global view of the cellular proteins that interact with this compound, chemical proteomics approaches can be utilized. One common method is affinity chromatography, where the compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Another powerful technique is drug affinity responsive target stability (DARTS). This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. By treating cell lysates with this compound followed by digestion with a protease, direct protein targets will be protected from degradation and can be identified by mass spectrometry. These proteomic approaches can reveal not only the primary target but also other interacting partners and off-targets.

Ligand-Protein Co-crystallization Studies and Structural Biology for Binding Mode Analysis

To visualize the precise binding mode of this compound with its target protein at an atomic level, X-ray crystallography is the gold standard. This involves co-crystallizing the compound with the purified target protein and then determining the three-dimensional structure of the complex. The resulting electron density map reveals the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). This structural information is invaluable for understanding the basis of the compound's affinity and selectivity and for guiding further structure-activity relationship (SAR) studies to optimize its properties.

Future Research Directions and Emerging Paradigms for the Chemical Compound

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of pyrrolidine (B122466) derivatives. Machine learning (ML) algorithms are increasingly capable of predicting reaction outcomes, optimizing synthetic routes, and generating novel molecular structures with desired properties. nih.govrjptonline.org For 2-(4-chloro-3-methoxyphenyl)pyrrolidine, these technologies offer a pathway to rapidly explore its chemical space.

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing libraries of pyrrolidine compounds to design new analogs. nih.govnih.gov By incorporating predictive models for bioactivity and synthetic accessibility, these AI tools can guide the design process toward molecules that are not only potent but also feasible to synthesize. nih.govcrimsonpublishers.com For instance, a generative workflow could be tasked to suggest modifications to the this compound scaffold to enhance specific biological activities while penalizing predicted toxicity. nih.gov

Furthermore, ML models, including artificial neural networks and random forest algorithms, are being developed to forecast reaction yields and identify optimal reaction conditions. researchgate.netresearchgate.net Applying such models to the synthesis of this compound could significantly reduce the need for empirical trial-and-error optimization, saving time and resources. rjptonline.org

Table 1: Applications of AI/ML in Pyrrolidine Research

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| De Novo Design | Generative models create novel molecular structures with specific desired properties. crimsonpublishers.comchemrxiv.org | Generation of new analogs with potentially improved efficacy or different target profiles. |

| Synthesis Prediction | Algorithms predict the most efficient synthetic pathways and reaction conditions. rjptonline.org | Optimization of the manufacturing process, improving yield and reducing costs. |

| Property Prediction | Models forecast physicochemical and biological properties (e.g., solubility, toxicity, bioactivity). crimsonpublishers.com | Early-stage filtering of unpromising candidates, focusing resources on the most viable derivatives. |

| Reaction Mechanism Analysis | AI combined with quantum chemistry can elucidate complex reaction pathways and intermediates. researchgate.net | Deeper understanding of the formation of the pyrrolidine ring, leading to more rational synthesis design. |

Continuous Flow Chemistry and Microfluidic Synthesis Enhancements for Scalability

Traditional batch synthesis methods for pyrrolidines often face challenges related to scalability, safety, and process control. Continuous flow chemistry emerges as a powerful alternative, offering precise control over reaction parameters such as temperature, pressure, and residence time, which leads to improved yields, higher purity, and enhanced safety. mdpi.comnih.gov

Microfluidic reactors, a miniaturized form of flow chemistry, are particularly advantageous for rapid process optimization and for performing reactions that are difficult to control in batch, such as highly exothermic or photo-induced processes. rsc.org The development of a microfluidic synthesis for pyrrolidin-2-ones via photoinduced cyclization highlights the potential for applying these techniques to related pyrrolidine structures. rsc.org This approach could enable on-demand synthesis and high-throughput screening of derivatives of this compound.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization. | Straightforward; achieved by running the system for longer periods. youtube.com |

| Heat Transfer | Limited by vessel surface area; risk of thermal runaways. | Excellent; high surface-area-to-volume ratio allows for efficient heating/cooling. nih.gov |

| Safety | Large volumes of hazardous materials handled at once. | Small reaction volumes at any given time significantly reduce risk. youtube.com |

| Process Control | Less precise; potential for concentration and temperature gradients. | Precise control over stoichiometry, residence time, and temperature. mdpi.com |

| Reproducibility | Can vary between batches. | High consistency and reproducibility. |

Photoinduced and Electrocatalytic Approaches for Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on developing sustainable methods that minimize the use of harsh reagents and energy-intensive conditions. Photoinduced and electrocatalytic reactions represent two such promising avenues for the synthesis and functionalization of pyrrolidines. chemistryviews.orgnih.gov

Visible-light photocatalysis can enable a variety of transformations under mild conditions, including C-H functionalization, which is a powerful tool for modifying existing molecular scaffolds. nih.gov For this compound, photocatalytic methods could be used to introduce new functional groups onto the pyrrolidine ring, providing access to novel derivatives that are difficult to obtain through traditional means. rsc.org

Advanced Analytical Techniques for In Situ Monitoring of Reaction Progress and Intermediate Detection

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools in modern chemistry. uvic.ca For the synthesis of this compound, the integration of Process Analytical Technology (PAT) could provide unprecedented insight into reaction kinetics, intermediate formation, and byproduct generation. nih.gov

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and various forms of Mass Spectrometry (MS), like Pressurized Sample Infusion-Electrospray Ionization MS (PSI-ESI-MS), can monitor the concentration of reactants, intermediates, and products in real time without disturbing the reaction. uvic.ca This is particularly valuable in multi-step continuous flow syntheses, where different analytical tools (e.g., NMR, UV/Vis, IR) can be placed at various points along the flow path to monitor each step independently. nih.gov The data gathered from these techniques can be used to build kinetic models, identify rate-limiting steps, and rapidly optimize reaction conditions. uvic.caacs.org